8-chloro-N-(3-chloro-4-methoxyphenyl)tetrazolo[1,5-a]quinoxalin-4-amine
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Overview
Description
8-chloro-N-(3-chloro-4-methoxyphenyl)-[1,2,3,4]tetrazolo[1,5-a]quinoxalin-4-amine is a complex organic compound that belongs to the class of tetrazoloquinoxalines. This compound is characterized by its unique structure, which includes a tetrazole ring fused to a quinoxaline moiety, with additional chloro and methoxy substituents. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-N-(3-chloro-4-methoxyphenyl)-[1,2,3,4]tetrazolo[1,5-a]quinoxalin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine derivative with a suitable diketone.
Introduction of the Tetrazole Ring: The tetrazole ring is introduced through a cyclization reaction involving an azide and a nitrile derivative.
Substitution Reactions: The chloro and methoxy groups are introduced through nucleophilic substitution reactions using appropriate reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
8-chloro-N-(3-chloro-4-methoxyphenyl)-[1,2,3,4]tetrazolo[1,5-a]quinoxalin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the oxidation state of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents on the aromatic rings.
Scientific Research Applications
8-chloro-N-(3-chloro-4-methoxyphenyl)-[1,2,3,4]tetrazolo[1,5-a]quinoxalin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-chloro-N-(3-chloro-4-methoxyphenyl)-[1,2,3,4]tetrazolo[1,5-a]quinoxalin-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Tetrazoloquinoxalines: Compounds with similar tetrazole and quinoxaline structures.
Chloro-substituted Aromatics: Compounds with similar chloro substituents on aromatic rings.
Methoxy-substituted Aromatics: Compounds with similar methoxy substituents on aromatic rings.
Uniqueness
8-chloro-N-(3-chloro-4-methoxyphenyl)-[1,2,3,4]tetrazolo[1,5-a]quinoxalin-4-amine is unique due to its specific combination of functional groups and its potential biological activities. Its structure allows for diverse chemical modifications, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H10Cl2N6O |
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Molecular Weight |
361.2 g/mol |
IUPAC Name |
8-chloro-N-(3-chloro-4-methoxyphenyl)tetrazolo[1,5-a]quinoxalin-4-amine |
InChI |
InChI=1S/C15H10Cl2N6O/c1-24-13-5-3-9(7-10(13)17)18-14-15-20-21-22-23(15)12-6-8(16)2-4-11(12)19-14/h2-7H,1H3,(H,18,19) |
InChI Key |
JVDKAANWFXIYME-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=NC3=C(C=C(C=C3)Cl)N4C2=NN=N4)Cl |
Origin of Product |
United States |
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